molecular formula C15H11NO2 B11873901 Methyl 2-cyano-3-(naphthalen-1-yl)acrylate

Methyl 2-cyano-3-(naphthalen-1-yl)acrylate

Cat. No.: B11873901
M. Wt: 237.25 g/mol
InChI Key: SKXSARWCVFRQRV-UKTHLTGXSA-N
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Description

Methyl 2-cyano-3-(naphthalen-1-yl)acrylate is an organic compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a cyano group (-CN) and a naphthalene ring, which contribute to its unique chemical properties. Cyanoacrylates are known for their rapid polymerization and strong adhesive properties, making them valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyano-3-(naphthalen-1-yl)acrylate typically involves the reaction of naphthalene derivatives with cyanoacetic acid derivatives. One common method is the Knoevenagel condensation reaction, where naphthalene-1-carbaldehyde reacts with cyanoacetic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol, leading to the formation of the desired cyanoacrylate compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-(naphthalen-1-yl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-cyano-3-(naphthalen-1-yl)acrylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-cyano-3-(naphthalen-1-yl)acrylate involves its ability to undergo rapid polymerization in the presence of moisture. The cyano group acts as an electron-withdrawing group, stabilizing the negative charge on the carbon atom adjacent to it. This stabilization facilitates the nucleophilic attack by water molecules, leading to the formation of a polymer network. The naphthalene ring contributes to the compound’s stability and enhances its adhesive properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyano-3-(naphthalen-1-yl)acrylate is unique due to the presence of both the cyano group and the naphthalene ring. This combination imparts distinctive chemical reactivity and adhesive properties, making it valuable in various applications .

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

methyl (E)-2-cyano-3-naphthalen-1-ylprop-2-enoate

InChI

InChI=1S/C15H11NO2/c1-18-15(17)13(10-16)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-9H,1H3/b13-9+

InChI Key

SKXSARWCVFRQRV-UKTHLTGXSA-N

Isomeric SMILES

COC(=O)/C(=C/C1=CC=CC2=CC=CC=C21)/C#N

Canonical SMILES

COC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N

Origin of Product

United States

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